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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)piperidine

Cat. No.: B1313662

Introduction

The piperidine scaffold is a crucial heterocyclic motif frequently employed in the design and
synthesis of novel agrochemicals. Its inherent structural features allow for three-dimensional
diversity, which can lead to potent and selective interactions with biological targets in pests and
pathogens. The strategic substitution on both the piperidine ring and associated aromatic
moieties is a key aspect of modern agrochemical research, enabling the fine-tuning of a
compound's bioactivity, systemic properties, and metabolic stability.

One such commercially successful class of agrochemicals containing the piperidine scaffold is
the piperidinyl thiazole isoxazoline fungicides. This application note will use this class, with a
focus on the synthesis of a representative analogue, to illustrate the application of substituted
piperidines in the development of modern crop protection agents. While a variety of substituted
piperidines are explored in structure-activity relationship (SAR) studies, the synthesis of the
prominent fungicide oxathiapiprolin commences with 4-cyanopiperidine. The following protocols
and data are presented to exemplify the synthetic strategies and biological evaluation pertinent
to this class of compounds.

Case Study: Piperidinyl Thiazole Isoxazoline
Fungicides
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Piperidinyl thiazole isoxazoline fungicides are a novel class of agricultural products exhibiting
high efficacy against oomycete pathogens. A prime example is Oxathiapiprolin, which targets
an oxysterol-binding protein (OSBP), a novel mode of action among commercial fungicides.[1]
[2][3] The synthesis of the core structure of these fungicides involves the coupling of a
substituted piperidine moiety with a thiazole ring, which is further linked to an isoxazoline
component.

Quantitative Data: Biological Activity of Piperidinyl
Thiazole Isoxazoline Fungicides

The following table summarizes the in vitro and in vivo biological activity of Oxathiapiprolin and
its derivatives against various plant pathogens.
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Compound/ Efficacy
L. Pathogen Assay Type . Value Reference
Derivative Metric
Oxathiapiproli  Phytophthora )
o In vitro EC50 0.0104 pg/mL  [3]
n capsici
o 0.14 -
Oxathiapiproli  Phytophthora )
) In vitro EC90 3.36x1073
n infestans
pg/mL
~__ Pseudoperon EC50
Oxathiapiproli ) ] 3.10x10~4
ospora In vitro (mycelial
n ) pg/mL
cubensis growth)
~ Pseudoperon EC50
Oxathiapiproli ) ) 5.17x10~4
ospora In vitro (sporangia
n : . Hg/mL
cubensis production)
Oxathiapiproli o
o Phytophthora ) Inhibition 100% at 6
n Derivative ) In vivo [1]
infestans Rate pg/mL
4a
Oxathiapiproli -
o Plasmopara ) Inhibition 100% at 6
n Derivative - In vivo [1]
viticola Rate pg/mL
4b
Oxathiapiproli o
o Phytophthora ] Inhibition 100% at 6
n Derivative ] In vivo [1]
4 infestans Rate pg/mL
c

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of the core scaffold of a
piperidinyl thiazole isoxazoline fungicide, based on the synthesis of Oxathiapiprolin.

Protocol 1: Synthesis of the Piperidinyl Thiazole Intermediate

This protocol outlines the synthesis of the key piperidinyl thiazole building block starting from 4-
cyanopiperidine.
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o Step 1: Acylation of 4-Cyanopiperidine

o

To a solution of 4-cyanopiperidine in a suitable aprotic solvent (e.g., dichloromethane), add
an equimolar amount of a base (e.qg., triethylamine).

o Cool the mixture to 0°C in an ice bath.

o Slowly add a solution of chloroacetyl chloride in the same solvent.

o Allow the reaction to warm to room temperature and stir for 12-16 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the chloroacetyl derivative.

o Step 2: Alkylation with a Pyrazole Moiety

[e]

Dissolve the chloroacetyl derivative and 5-methyl-3-(trifluoromethyl)pyrazole in a polar
aprotic solvent (e.g., dimethylformamide).

o Add a suitable base, such as potassium carbonate.

o Heat the reaction mixture to 60-80°C and stir for 8-12 hours.

o Monitor the reaction by TLC.

o After completion, cool the mixture, dilute with water, and extract with an organic solvent
(e.g., ethyl acetate).

o Wash the combined organic extracts with water and brine, dry over anhydrous sodium
sulfate, and concentrate.

o Purify the crude product by column chromatography to obtain the pyrazole acetamide
intermediate.
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e Step 3: Thioamide Formation

o

Dissolve the pyrazole acetamide intermediate in a suitable solvent.

[¢]

Treat the solution with a thionating agent, such as Lawesson's reagent.

Heat the mixture to reflux for 4-6 hours.

[¢]

[e]

Monitor the conversion by TLC.

o

Cool the reaction mixture and concentrate under reduced pressure.

[¢]

Purify the residue by column chromatography to yield the desired piperidinyl thioamide.

Protocol 2: Synthesis of the Isoxazoline Component and Final Coupling

This protocol describes the preparation of the isoxazoline fragment and its subsequent reaction
with the piperidinyl thiazole intermediate.

o Step 1: Synthesis of the Chloroacetylisoxazoline Derivative

o Oximation of 1,3-dichloroacetone with a suitable hydroxylamine derivative yields the
corresponding carboximidoyl chloride.

o The carboximidoyl chloride undergoes a 1,3-dipolar cycloaddition reaction with a
substituted styrene (e.g., 2,6-difluorostyrene) to form the chloroacetylisoxazoline
derivative.

e Step 2: Coupling to form the Final Product

o

React the piperidinyl thioamide from Protocol 1 with the chloroacetylisoxazoline derivative
from Step 1 of this protocol in a suitable solvent.

(¢]

The reaction is typically carried out in the presence of a base.

[¢]

Stir the reaction mixture at room temperature for 12-24 hours.

[¢]

Monitor the formation of the final product by TLC.
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o Upon completion, work up the reaction by adding water and extracting with an organic
solvent.

o Purify the final product by recrystallization or column chromatography.
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Caption: Synthetic workflow for a piperidinyl thiazole isoxazoline fungicide.
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Caption: Mode of action of piperidinyl thiazole isoxazoline fungicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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